![molecular formula C6H6N4O2 B14245226 7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid CAS No. 227611-58-7](/img/structure/B14245226.png)
7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid
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Overview
Description
7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a heterocyclic compound that contains both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with formamide, followed by cyclization to form the imidazo[1,2-b]pyrazole ring system . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced alcohol forms, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1H-pyrazole-4-carboxylic acid
- 7-amino-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Uniqueness
7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid is unique due to its dual ring system, which imparts distinct chemical and biological properties.
Biological Activity
7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a heterocyclic compound that features both imidazole and pyrazole rings. Its molecular formula is C6H7N5O2, with a molecular weight of approximately 165.15 g/mol. The compound is characterized by an amino group at the 7-position and a carboxylic acid at the 6-position, which significantly contribute to its biological activities and potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve interference with bacterial metabolic pathways, although specific targets remain to be elucidated .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound can effectively inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, certain derivatives exhibited IC50 values ranging from 2.43 to 14.65 μM against these cancer cell lines, indicating significant growth inhibition .
Table 1 summarizes the anticancer activity of selected derivatives:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Derivative A | MDA-MB-231 | 2.43 | Microtubule destabilization |
Derivative B | HepG2 | 4.98 | Apoptosis induction |
Derivative C | MDA-MB-231 | 10.0 | Caspase-3 activation |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. It has been found to inhibit key inflammatory pathways, including the phosphorylation of p38 MAPK and ERK1/2, which are critical mediators in inflammatory responses. This inhibition suggests its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. SAR studies have indicated that substituents at specific positions on the imidazo-pyrazole scaffold significantly affect potency and selectivity against various biological targets. For example, the presence of an amino group at the 7-position enhances its anticancer activity while modifications at the carboxylic acid group can improve its anti-inflammatory effects .
Case Studies
Several case studies have highlighted the compound's biological activities:
- Case Study on Anticancer Activity : A series of experiments were conducted using derivatives of this compound against breast cancer cells. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through enhanced caspase activity and morphological changes in treated cells .
- Case Study on Anti-inflammatory Properties : In another study, compounds derived from this scaffold were tested for their ability to inhibit platelet aggregation and reactive oxygen species (ROS) production in human umbilical vein endothelial cells (HUVEC). The most active compounds demonstrated significant anti-inflammatory effects by blocking key signaling pathways involved in inflammation .
Properties
CAS No. |
227611-58-7 |
---|---|
Molecular Formula |
C6H6N4O2 |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid |
InChI |
InChI=1S/C6H6N4O2/c7-3-4(6(11)12)9-10-2-1-8-5(3)10/h1-2,9H,7H2,(H,11,12) |
InChI Key |
XGAYGRNYRDIVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C(=C(N2)C(=O)O)N |
Origin of Product |
United States |
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